molecular formula C11H13NO3 B1313791 Benzyl methyl(2-oxoethyl)carbamate CAS No. 107201-33-2

Benzyl methyl(2-oxoethyl)carbamate

Cat. No. B1313791
M. Wt: 207.23 g/mol
InChI Key: ULSOLOBYKJRHGB-UHFFFAOYSA-N
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Description

Benzyl methyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of carbamates, such as Benzyl methyl(2-oxoethyl)carbamate, involves various methods. One common method is the carbamoylation process . In this process, carbonylimidazolide reacts with a nucleophile in water to prepare urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

Benzyl methyl(2-oxoethyl)carbamate contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

Benzyl methyl(2-oxoethyl)carbamate has a molecular weight of 207.23 . It is stored in an inert atmosphere, under -20°C . The boiling point is not specified .

Scientific Research Applications

Peptide Synthesis and Molecular Interactions Benzyl Methyl(2-oxoethyl)carbamate has been identified as a crucial intermediate in the synthesis of peptides and their mimetics. Hasan Küçükbay and Nesrin Buğday (2014) described its role in preparing N-(Protected α-aminoacyl)benzotriazoles, potent acylating agents for peptide synthesis. This application underscores the compound's significance in constructing complex biological molecules, facilitating the exploration of protein functions and interactions (Küçükbay & Buğday, 2014).

Agricultural Fungicides In agricultural research, derivatives of Benzyl Methyl(2-oxoethyl)carbamate, such as Carbendazim (MBC), are explored for their efficacy in controlling fungal diseases. E. Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim, aiming to enhance its effectiveness while reducing environmental and human toxicity. Their findings highlight the potential of nanoparticle carriers in improving the delivery and performance of agricultural fungicides (Campos et al., 2015).

Catalysis in Organic Synthesis The catalytic application of Benzyl Methyl(2-oxoethyl)carbamate in organic synthesis has been demonstrated by Masayoshi Honda et al. (2011). They reported the efficient synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol using a heterogeneous CeO2 catalyst. This process not only provides a green synthetic route for carbamates but also showcases the compound's role in carbon capture and utilization technologies (Honda et al., 2011).

Safety And Hazards

Benzyl methyl(2-oxoethyl)carbamate is labeled with the signal word "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

benzyl N-methyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOLOBYKJRHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475776
Record name benzyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl(2-oxoethyl)carbamate

CAS RN

107201-33-2
Record name benzyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-methyl-N-(2-oxoethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMSO (71 mL, 1 mol) and DIPEA (87.1 mL, 0.5 mol) were added to a stirred solution of the product of step (a) (20.9 g, 0.1 mol) in dichloromethane (200 mL) at −10° C. The reaction mixture was stirred at −10° C. for 15 min and then sulfur trioxide pyridine complex (79.6 g, 0.5 mol) was added and the resulting mixture was stirred for 1 hour. The reaction mixture was quenched with addition of 1M hydrochloric acid (200 mL). The organic layer was separated and washed with saturated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (potassium carbonate) and solvent removed under reduced pressure to give the title compound (20.7 g, ˜100% yield).
Name
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
87.1 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of phenylmethyl (2-hydroxyethyl)methylcarbamate (2.02 g, 9.64 mmol) and Dess Martin's Reagent (6.36 g, 15.6 mmol) in CH2Cl2 (100 mL) were combined under nitrogen and stirred for 4 h at ambient temperature. Added CH2Cl2 (100 mL) and washed the organics with 2M Na2CO3 (aq.), saturated NaHCO3, water, and brine, dried over Na2SO4, filtered and evaporated in vacuo. Purified the residue by flash chromatography using silica gel and a gradient between 0 and 10% MeOH in CH2Cl2 over 20 minutes to provide the desired material, after combining and concentrating pure fractions in vacuo, as a yellow viscous oil: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.03 (d, J=6.59 Hz, 3 H), 4.06 (s, 1 H), 4.13 (s, 1 H), 5.12-5.21 (m, 2 H), 7.29-7.40 (m, 5 H), 9.63 (d, J=16.28 Hz, 1 H); ES+ MS: 230 (M+Na+).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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